3-[4-(Benzyloxy)phenyl]-5-(ethoxymethyl)-1,3-oxazolidin-2-one
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Overview
Description
3-[4-(Benzyloxy)phenyl]-5-(ethoxymethyl)-1,3-oxazolidin-2-one is a chemical compound that belongs to the class of oxazolidinones. These compounds are known for their diverse applications in organic synthesis and medicinal chemistry. The structure of this compound includes a benzyloxy group attached to a phenyl ring, an ethoxymethyl group, and an oxazolidinone ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Benzyloxy)phenyl]-5-(ethoxymethyl)-1,3-oxazolidin-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-(benzyloxy)benzaldehyde with ethyl chloroacetate in the presence of a base to form an intermediate, which is then cyclized to form the oxazolidinone ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Benzyloxy)phenyl]-5-(ethoxymethyl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The oxazolidinone ring can be reduced under specific conditions to yield amine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogenating agents like bromine or chlorine for halogenation.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated phenyl derivatives.
Scientific Research Applications
3-[4-(Benzyloxy)phenyl]-5-(ethoxymethyl)-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as antibacterial agents.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 3-[4-(Benzyloxy)phenyl]-5-(ethoxymethyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In medicinal chemistry, oxazolidinones are known to inhibit bacterial protein synthesis by binding to the bacterial ribosome. This prevents the formation of the initiation complex for protein synthesis, thereby exerting an antibacterial effect. The molecular pathways involved include the inhibition of the peptidyl transferase center of the ribosome.
Comparison with Similar Compounds
Similar Compounds
Linezolid: Another oxazolidinone with potent antibacterial activity.
Tedizolid: A newer oxazolidinone with enhanced activity against resistant bacterial strains.
Uniqueness
3-[4-(Benzyloxy)phenyl]-5-(ethoxymethyl)-1,3-oxazolidin-2-one is unique due to its specific structural features, such as the benzyloxy and ethoxymethyl groups, which may confer distinct chemical and biological properties compared to other oxazolidinones. These structural differences can influence its reactivity, solubility, and interaction with biological targets.
Properties
CAS No. |
73422-04-5 |
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Molecular Formula |
C19H21NO4 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
5-(ethoxymethyl)-3-(4-phenylmethoxyphenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C19H21NO4/c1-2-22-14-18-12-20(19(21)24-18)16-8-10-17(11-9-16)23-13-15-6-4-3-5-7-15/h3-11,18H,2,12-14H2,1H3 |
InChI Key |
YUQMJNDWZYCXHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1CN(C(=O)O1)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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